Radiochemical Yield in PET Tracer Synthesis
In 1,3-dipolar cycloaddition-based radiosynthesis of alpha-synuclein targeting PET tracers, 3,5-bis(4-fluorophenyl)-1H-pyrazole ([18F]1d) demonstrates a radiochemical yield (RCY) of 67%, representing a 1.97–2.48× higher yield compared to the 3-bromophenyl analog ([18F]1b) under identical conditions [1]. This quantifiable performance advantage directly reduces precursor waste and shortens synthesis time for GMP-compliant radiotracer production.
| Evidence Dimension | Radiochemical Yield (RCY) in 1,3-dipolar cycloaddition |
|---|---|
| Target Compound Data | 67% |
| Comparator Or Baseline | 5-(3-bromophenyl)-3-(6-[18F]fluoropiperonyl)pyrazole ([18F]1b): 27–34% |
| Quantified Difference | 1.97× to 2.48× higher |
| Conditions | Optimized 1,3-dipolar cycloaddition between 4-[18F]fluorophenyldiazomethane and 4'-fluorophenyl acetylene (model reaction); 18F radiolabeling. |
Why This Matters
Procurement of 3,5-bis(4-fluorophenyl)-1H-pyrazole is justified when high specific activity and efficient radiolabeling are critical, as it delivers >2× higher RCY than alternative arylpyrazole substrates.
- [1] Zarrad, F. (2017). Efficient preparation of PET tracers for visualization of age-related disorders using emerging methods of radiofluorination. Dissertation, Universität zu Köln. p. 18-19. View Source
